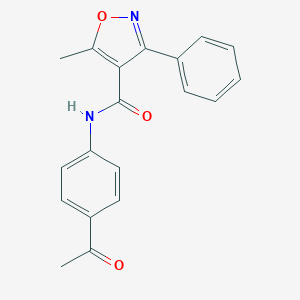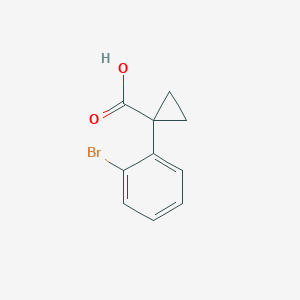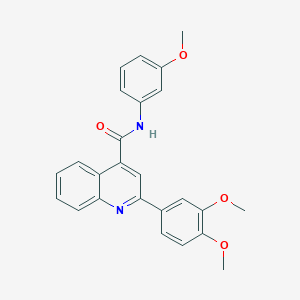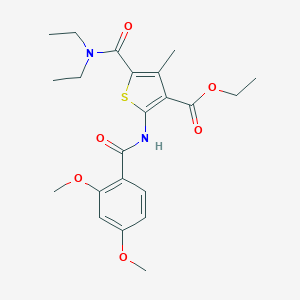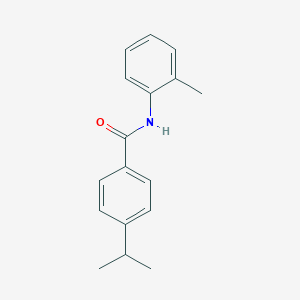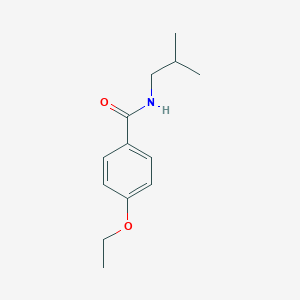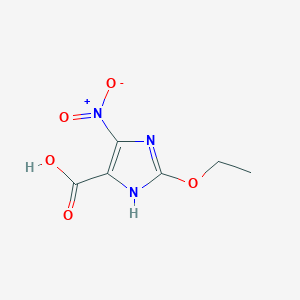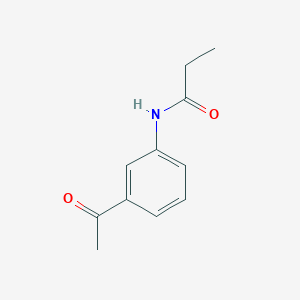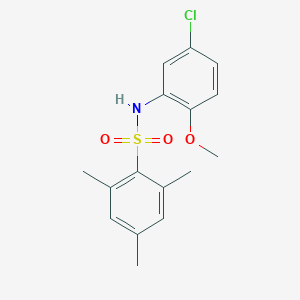
N-(5-chloro-2-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide, commonly known as TCMCB, is a sulfonamide compound that has gained significant attention in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of TCMCB is not fully understood. However, research suggests that TCMCB may exert its anti-inflammatory and anti-cancer effects by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that plays a crucial role in regulating inflammation and cell growth. TCMCB has been found to inhibit the activation of NF-κB, thereby reducing the expression of inflammatory cytokines and inhibiting the growth of cancer cells.
Efectos Bioquímicos Y Fisiológicos
TCMCB has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that TCMCB inhibits the growth of cancer cells and reduces the expression of inflammatory cytokines. Additionally, TCMCB has been found to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have shown that TCMCB inhibits tumor growth and reduces inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using TCMCB in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, TCMCB has been extensively studied, and its mechanism of action is well-understood, making it a reliable tool for scientific research. However, one limitation of using TCMCB in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
For TCMCB research include the development of TCMCB-based therapies and further studies on its mechanism of action.
Métodos De Síntesis
TCMCB can be synthesized by reacting 5-chloro-2-methoxyaniline with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields TCMCB as a white solid with a purity of over 98%.
Aplicaciones Científicas De Investigación
TCMCB has been extensively studied for its potential therapeutic properties. Research has shown that TCMCB exhibits anti-inflammatory, anti-tumor, and anti-cancer effects. TCMCB has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, TCMCB has been shown to inhibit the expression of inflammatory cytokines, such as TNF-α and IL-6, in macrophages.
Propiedades
Número CAS |
5353-03-7 |
|---|---|
Nombre del producto |
N-(5-chloro-2-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide |
Fórmula molecular |
C16H18ClNO3S |
Peso molecular |
339.8 g/mol |
Nombre IUPAC |
N-(5-chloro-2-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C16H18ClNO3S/c1-10-7-11(2)16(12(3)8-10)22(19,20)18-14-9-13(17)5-6-15(14)21-4/h5-9,18H,1-4H3 |
Clave InChI |
MWMBWJGMBMRZGL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=C(C=CC(=C2)Cl)OC)C |
SMILES canónico |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=C(C=CC(=C2)Cl)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Benzo[1,3]dioxol-5-yl-succinamic acid](/img/structure/B186044.png)
![7-ethoxy-N-(3-fluorophenyl)-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B186047.png)
